4-Chloro-2-methylquinoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-2-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQFIEOONXBILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483129 | |
| Record name | 4-Chloro-2-methylquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83260-96-2 | |
| Record name | 4-Chloro-2-methylquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Methylquinoline Hydrochloride and Its Precursors
Classical Approaches to Quinoline (B57606) Core Formation
The foundational step in synthesizing 4-chloro-2-methylquinoline (B1666326) hydrochloride is the construction of the bicyclic quinoline scaffold. Several classical name reactions in organic chemistry provide effective pathways to this core structure, each with distinct starting materials and reaction conditions.
Variations of the Pfitzinger Condensation Reaction for Quinoline Analogues
The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com For the synthesis of precursors to 2-methylquinoline derivatives, a carbonyl compound containing an α-methylene group, such as acetone, is utilized. The reaction proceeds through the initial ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org
A key intermediate that can be synthesized via this method is 2-methylquinoline-4-carboxylic acid. ui.ac.id Subsequent decarboxylation of this intermediate can provide the 2-methylquinoline core, which can then be further functionalized. The general mechanism involves the hydrolysis of isatin's amide bond, followed by the formation of an imine with the ketone, and subsequent enamine cyclization to form the quinoline. wikipedia.org
Table 1: Pfitzinger Reaction for 2-Methylquinoline Precursor
| Reactant 1 | Reactant 2 | Base | Product |
| Isatin | Acetone | Potassium Hydroxide | 2-methylquinoline-4-carboxylic acid |
This table illustrates a specific application of the Pfitzinger reaction to generate a precursor for the 2-methylquinoline core.
Gould–Jacob Cyclization Strategies
The Gould-Jacobs reaction provides a direct route to 4-hydroxyquinoline derivatives, which are immediate precursors for the introduction of the chlorine atom at the 4-position. wikipedia.org This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester. The initial reaction forms an anilidomethylenemalonic ester, which upon thermal cyclization, yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org
Subsequent hydrolysis and decarboxylation of this intermediate lead to the formation of a 4-hydroxyquinoline. wikipedia.org To obtain the desired 2-methyl substitution, a variation of this reaction can be employed, or the resulting 4-hydroxyquinoline can be further modified. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to improve yields and significantly reduce reaction times. ablelab.euresearchgate.net
Table 2: Gould-Jacobs Reaction for 4-Hydroxyquinoline Precursor
| Reactant 1 | Reactant 2 | Condition | Intermediate Product | Final Precursor (after hydrolysis & decarboxylation) |
| Aniline | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-hydroxyquinoline-3-carboxylate | 4-hydroxyquinoline |
This table outlines the steps in the Gould-Jacobs reaction to produce the key 4-hydroxyquinoline intermediate.
Skraup and Doebner–von Miller Quinoline Synthesis Adaptations
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orggoogle.com A more direct route to 2-methylquinolines is offered by the Doebner–von Miller reaction, which is considered an adaptation of the Skraup synthesis. wikipedia.orgnih.gov
In the Doebner–von Miller reaction, an aniline is reacted with an α,β-unsaturated carbonyl compound. wikipedia.org To specifically introduce a methyl group at the 2-position, crotonaldehyde is a suitable α,β-unsaturated aldehyde. usc.edu.augriffith.edu.au The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org This method directly assembles the 2-methylquinoline core structure from readily available starting materials. The reaction mechanism is complex and has been a subject of debate, but it is understood to involve conjugate addition, cyclization, dehydration, and oxidation steps. wikipedia.org
Table 3: Doebner–von Miller Reaction for 2-Methylquinoline Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aniline | Crotonaldehyde | Hydrochloric acid / Zinc chloride | 2-methylquinoline |
This table shows the reactants and catalyst for the direct synthesis of the 2-methylquinoline core via the Doebner–von Miller reaction.
Targeted Chlorination and Methylation Reactions
Once the quinoline core is formed, with the methyl group preferably already incorporated at the 2-position, the next critical step is the introduction of the chlorine atom at the 4-position.
Introduction of Chlorine Functionality at Position 4
The most common and effective method for introducing a chlorine atom at the 4-position of the quinoline ring is through the chlorination of a 4-hydroxyquinoline precursor, specifically 4-hydroxy-2-methylquinoline (also known as 2-methylquinolin-4-one). sigmaaldrich.comfishersci.cachemicalbook.com This precursor is readily synthesized via methods like the Gould-Jacobs reaction.
The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). researchgate.netindianchemicalsociety.com The reaction involves heating the 4-hydroxy-2-methylquinoline with the chlorinating agent. The excess POCl₃ is then removed, and the product, 4-chloro-2-methylquinoline, is isolated. This reaction proceeds via the conversion of the hydroxyl group into a better leaving group by phosphorylation, followed by nucleophilic substitution by a chloride ion. semanticscholar.orgnih.gov
Table 4: Chlorination of 4-Hydroxy-2-methylquinoline
| Starting Material | Chlorinating Agent(s) | Condition | Product |
| 4-Hydroxy-2-methylquinoline | Phosphorus oxychloride (POCl₃) | Heating/Reflux | 4-Chloro-2-methylquinoline |
| 4-Hydroxy-2-methylquinoline | POCl₃ / Phosphorus pentachloride (PCl₅) | Heating | 4-Chloro-2-methylquinoline |
This table details the common reagents and conditions for the conversion of 4-hydroxy-2-methylquinoline to 4-chloro-2-methylquinoline.
Methyl Group Incorporation at Position 2
The incorporation of the methyl group at the 2-position of the quinoline ring is most efficiently achieved during the primary synthesis of the quinoline core. As detailed in the classical approaches, several methods directly yield a 2-methylated quinoline ring system.
For instance, the Doebner–von Miller reaction, when utilizing crotonaldehyde, directly places a methyl group at the 2-position of the newly formed quinoline ring. usc.edu.auresearchgate.net Similarly, in the Pfitzinger reaction, the use of a methyl ketone like acetone as the carbonyl component results in a quinoline with a methyl group at the 2-position. ui.ac.id The Conrad-Limpach synthesis, a related method to the Gould-Jacobs reaction, can also be adapted to produce 2-alkyl-4(1H)-quinolones. uni-konstanz.de These integrated approaches are generally preferred over post-synthesis methylation of the quinoline ring, which can be less regioselective and require additional steps. mdpi.com
Green Chemistry Principles in 4-Chloro-2-methylquinoline Hydrochloride Synthesis
The synthesis of the quinoline scaffold, the core of 4-Chloro-2-methylquinoline, has traditionally relied on methods that can be inefficient and use harsh or toxic reagents. However, recent advancements have focused on aligning these syntheses with the principles of green chemistry, emphasizing metal-free catalysis, the reduction or elimination of hazardous solvents, and the use of energy-efficient technologies like microwave irradiation.
Transitioning away from heavy metal catalysts is a key objective in green chemistry to avoid contamination of products and the environment. Several metal-free protocols for quinoline synthesis have been developed, offering cleaner and often more efficient alternatives to classical methods.
One prominent metal-free approach involves modifications to the Friedländer annulation, a traditional method for quinoline synthesis. Research has shown that ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄), can effectively catalyze this reaction under solvent-free conditions. This method provides high yields in short reaction times, presenting a green alternative to conventional acid- or base-catalyzed Friedländer reactions.
Another innovative metal-free strategy employs iodide catalysis for the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. This protocol facilitates the synthesis of functionalized quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. The avoidance of transition metals makes this an environmentally friendly and efficient route to valuable quinoline structures acs.org. This approach is noted for its broad substrate scope and good functional group tolerance acs.org.
These metal-free methods represent significant progress in the synthesis of quinoline precursors, providing pathways that are both efficient and environmentally benign.
Eliminating volatile and often hazardous organic solvents is another cornerstone of green synthetic chemistry. Solvent-free reactions, frequently paired with microwave irradiation, have proven highly effective for the synthesis of quinoline precursors. For instance, the condensation of anilines and ethyl acetoacetate to form 4-methyl-2-hydroxyquinolines (a direct precursor to the chlorinated target compound) can be performed efficiently under solvent-free conditions assisted by microwaves researchgate.net. This approach dramatically reduces reaction times and simplifies work-up procedures, minimizing waste researchgate.net.
The use of ionic liquids as both catalyst and reaction medium also constitutes an environmentally conscious method. Their negligible vapor pressure and thermal stability make them a safer alternative to volatile organic solvents. In the context of quinoline synthesis, ionic liquids have been used to improve established reactions like the Doebner and Friedländer syntheses, often leading to comparable or better yields without the need for traditional solvents nih.gov.
Furthermore, the development of continuous flow reactions using heterogeneous catalysts represents a sophisticated, environmentally conscious approach. For example, 2-methylquinoline compounds have been synthesized continuously from nitroarenes using green solvents like an ethanol (B145695)/water system with a reusable solid catalyst. Such systems avoid strong acids and oxidants, aligning with green chemistry principles criver.com.
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Quinoline Precursors
| Feature | Conventional Method (e.g., Classic Skraup) | Green Method (e.g., Microwave-Assisted, Solvent-Free) |
| Catalyst | Concentrated Sulfuric Acid, Metal Oxidants | Often catalyst-free, or uses ionic liquids |
| Solvent | Often requires harsh solvents or neat reagents | Solvent-free or uses green solvents (e.g., water, ethanol) |
| Energy Input | Prolonged conventional heating | Rapid microwave heating (minutes vs. hours) |
| Waste | Significant acid/base waste, potential metal contamination | Minimal waste, easier product isolation |
| Efficiency | Often low to moderate yields | Generally good to excellent yields |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, valued for its ability to dramatically accelerate reaction rates, increase product yields, and improve reaction selectivity. The synthesis of quinolines and their precursors is particularly amenable to this technology.
The preparation of 4-hydroxy-2-methylquinoline, the immediate precursor to 4-chloro-2-methylquinoline, can be achieved rapidly by the microwave-assisted reaction of anilines with ethyl acetoacetate researchgate.net. Similarly, the one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride (POCl₃) is significantly expedited by microwave irradiation, with reactions completing in seconds to minutes instead of hours nih.gov.
Table 2: Microwave-Assisted Synthesis of Quinolines and Precursors
| Reactants | Product Type | Conditions | Reaction Time | Reference |
| Anilines + Ethyl Acetoacetate | 4-Methyl-2-hydroxyquinolines | Microwave, Solvent-Free | Minutes | researchgate.net |
| Aromatic Amines + Malonic Acid + POCl₃ | 2,4-Dichloroquinolines | Microwave (600 W) | 50 seconds | nih.gov |
| β-Enaminones + Diethyl Malonate | 4-Hydroxy-2-quinolone Analogues | Microwave, BiCl₃ catalyst, EtOH | Not specified | nih.gov |
Synthesis of Analytically Relevant Standards and Deuterated Analogues
The primary strategies for synthesizing deuterated quinolines involve either building the molecule from isotopically labeled starting materials or introducing deuterium into the pre-formed quinoline ring.
Synthesis from Labeled Precursors : This is often the most precise method for site-specific labeling. To synthesize deuterated 4-chloro-2-methylquinoline, one could start with a deuterated aniline. For example, using aniline-d₅ in a Combes or Doebner-von Miller quinoline synthesis would result in a quinoline ring with deuterium atoms incorporated at specific positions on the benzene portion of the heterocycle nih.gov. Subsequent chlorination of the resulting deuterated 4-hydroxy-2-methylquinoline with an agent like phosphorus oxychloride would yield the desired deuterated product.
Deuterolysis of Halogenated Precursors : Another common technique is the replacement of a halogen atom (typically bromine) with deuterium. This can be achieved via catalytic reduction. For instance, a bromo-substituted 2-methylquinoline could be subjected to deuterolysis using a deuterium source like sodium borodeuteride (NaBD₄) and a palladium catalyst electronicsandbooks.com. This method was successfully used to prepare primaquines deuterated at positions 2, 3, and 4 of the quinoline ring electronicsandbooks.com. A similar approach could be envisioned where a bromo-analogue of 4-chloro-2-methylquinoline is first synthesized and then the bromine atom is selectively replaced with deuterium.
Acid-Catalyzed Exchange : For certain positions on the quinoline ring, direct hydrogen-deuterium (H/D) exchange can be achieved using a strong deuterated acid. This method was employed to produce 7-deuteroprimaquine electronicsandbooks.com. The feasibility of this approach for 4-chloro-2-methylquinoline would depend on the relative reactivity of the various ring protons.
The choice of method depends on the desired location of the deuterium labels and the availability of the necessary starting materials. Following the synthesis of the deuterated free base, treatment with hydrochloric acid would furnish the final deuterated this compound standard.
Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylquinoline Hydrochloride
Nucleophilic Substitution Reactions at the C-4 Position
The primary mode of reaction for 4-chloro-2-methylquinoline (B1666326) is nucleophilic aromatic substitution (SNAr) at the C-4 position. The presence of the nitrogen atom in the heterocyclic ring facilitates the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction, thus promoting the displacement of the chloride leaving group. This susceptibility to nucleophilic attack has been exploited to introduce a variety of functional groups onto the quinoline (B57606) scaffold.
The substitution of the C-4 chlorine with various amine nucleophiles is a well-established method for synthesizing 4-aminoquinoline (B48711) derivatives. A range of novel 4-substituted amino-2-methylquinolines has been synthesized by reacting 4-chloro-2-methylquinoline with different amines. researchgate.net One efficient method utilizes microwave-assisted organic synthesis (MAOS) with p-toluenesulfonic acid (TsOH) as a catalyst. researchgate.net This approach offers advantages such as higher yields (ranging from 55-89%), significantly shorter reaction times (1 hour at 120°C), and increased convenience compared to conventional heating methods. researchgate.net
The reactivity of the amine nucleophile is influenced by both steric and electronic effects. researchgate.net In some systems, such as the amination of 4-chloro-2-phenylquinoline (B1581051) derivatives with amide solvents, the observed order of reactivity was N,N-dimethylformamide > N,N-diethylformamide > N-methylformamide > formamide. researchgate.net In the case of nitro-substituted chloroquinolines, the amination reaction via SNAr at the C-4 position can compete with other reaction pathways, such as the Vicarious Nucleophilic Substitution of hydrogen (VNS). nih.gov
Table 1: Examples of Amination Reactions with 4-Chloro-2-methylquinoline
| Amine Nucleophile | Catalyst | Conditions | Yield (%) | Reference |
| Various Amines | p-TsOH | Microwave, 120°C, 1h | 55-89 | researchgate.net |
The C-4 chlorine atom can be readily displaced by sulfur and nitrogen nucleophiles like thiourea (B124793) and hydrazine (B178648), respectively. mdpi.comresearchgate.net In studies involving the related compound 4-chloro-8-methylquinolin-2(1H)-one, thiation using thiourea provides a facile route to the corresponding 4-sulfanyl derivatives, which can exist in a thiol-thione tautomeric equilibrium. mdpi.comresearchgate.net For instance, reacting 2,4-dichloro-8-methylquinoline (B1596889) with a 1:1 molar ratio of thiourea in boiling ethanol (B145695) yields 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net
Hydrazination is effectively achieved by reacting the 4-chloroquinoline (B167314) substrate with hydrazine hydrate (B1144303). mdpi.comresearchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-thione is converted to 4-hydrazino-8-methylquinoline-2(1H)-thione when heated under reflux with hydrazine hydrate in ethanol. mdpi.com It is noteworthy that the chloro group at the C-4 position is significantly more reactive towards hydrazinolysis than a chloro group at the C-2 position. mdpi.com This was demonstrated in the hydrazination of 2,4-dichloro-8-methylquinoline, which showed the inactivity of the C-2 position towards this nucleophilic displacement. mdpi.com
The introduction of an azido (B1232118) group at the C-4 position is a synthetically valuable transformation, as the resulting 4-azidoquinolines are precursors for other functional groups, including amines and triazoles. researchgate.netmdpi.com The reaction is typically carried out by treating the 4-chloroquinoline derivative with an azide (B81097) salt, such as sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov
For example, the synthesis of 4-azido-7-chloro-quinoline from 4,7-dichloroquinoline (B193633) was achieved with a 78% yield by stirring with sodium azide in anhydrous DMF at 65°C for 6 hours. mdpi.com Similarly, the reaction of 2,4-dichloro-6-methylquinoline (B10657) with sodium azide in refluxing DMF for 2 hours furnished 4-azido-2-chloro-6-methylquinoline. nih.gov The azido group can subsequently be converted to an amino group through reduction, for instance, by treatment with triphenylphosphine (B44618) to form a phosphazene intermediate, followed by hydrolysis. mdpi.comresearchgate.net
Table 2: Examples of Azidation Reactions of Chloroquinolines
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | NaN₃, DMF | 65°C, 6h | 4-Azido-7-chloro-quinoline | 78 | mdpi.com |
| 2,4-Dichloro-6-methylquinoline | NaN₃, DMF | Reflux, 2h | 4-Azido-2-chloro-6-methylquinoline | 20 | nih.gov |
| 4-Chloro-8-methylquinoline-2(1H)-thione | NaN₃ | - | 4-Azido-8-methylquinolin-2(1H)-thione | - | mdpi.com |
The nucleophilic substitution reaction of 4-chloroquinolines with nitrogen-containing heterocycles like 1,2,4-triazole (B32235) has been studied to synthesize novel triazolyl-quinoline systems. researchgate.net The reaction proceeds by the displacement of the C-4 chlorine by a nitrogen atom of the triazole ring, leading to the formation of 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net
The reaction between 4-chloroquinolines and 1,2,4-triazole is significantly influenced by the reaction conditions, specifically the presence of acid or base catalysts. researchgate.net Studies have compared the reaction under neutral, acidic (in the presence of hydrochloric acid), and basic (using the sodium salt of 1,2,4-triazole) conditions. researchgate.net
Neutral Conditions: The reaction proceeds by heating the 4-chloroquinoline with 1,2,4-triazole directly.
Acidic Conditions: The addition of an acid like HCl can catalyze the reaction. This is likely due to the protonation of the quinoline nitrogen, which further increases the electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack.
Basic Conditions: Using the pre-formed sodium salt of 1,2,4-triazole provides a more potent nucleophile (the triazolide anion), which can accelerate the rate of substitution. researchgate.net
The choice of optimal reaction conditions—neutral, acidic, or basic—often depends on the specific substituents present on the quinoline ring. researchgate.net
Substituent effects play a crucial role in the reactivity of 4-chloroquinolines towards nucleophilic substitution. researchgate.net The electronic nature of groups on the quinoline ring can either enhance or retard the reaction rate.
Electron-withdrawing groups on the quinoline backbone generally increase the reactivity of the C-4 position. tandfonline.com These groups enhance the electrophilic character of the substitution site and help to stabilize the anionic Meisenheimer complex intermediate, thereby accelerating the reaction. tandfonline.com
Electron-donating groups tend to have the opposite effect. By donating electron density to the ring system, they decrease the electrophilicity of the C-4 carbon and destabilize the anionic intermediate, thus slowing down the rate of nucleophilic substitution. tandfonline.com
These electronic effects allow for the tuning of reactivity and provide a basis for selecting appropriate reaction conditions for the synthesis of specific 4-(1H-1,2,4-triazol-1-yl)quinoline derivatives. researchgate.net
Reactivity with Nitrogen-Containing Heterocycles (e.g., 1,2,4-Triazole)
Electrophilic Substitution and Functionalization
The quinoline ring is an aromatic heterocycle, and its functionalization via electrophilic aromatic substitution is a fundamental class of reactions. The position of substitution on the 4-chloro-2-methylquinoline ring is dictated by the electronic effects of the existing substituents—the chloro group, the methyl group, and the ring nitrogen atom.
The regiochemical outcome of electrophilic substitution on 4-chloro-2-methylquinoline is a result of competing electronic and steric factors. The quinoline nitrogen is strongly deactivating and directs electrophiles to the carbocyclic ring (positions 5, 6, 7, and 8). The 2-methyl group is an activating, ortho-, para-directing group, while the 4-chloro group is a deactivating, ortho-, para-directing group due to the opposing inductive and resonance effects.
Electronic Effects : The combination of these effects suggests that positions 5, 6, and 8 are the most likely sites for electrophilic attack. The precise location is often influenced by the specific reaction conditions and the nature of the electrophile. Computational studies, such as those using Density Functional Theory (DFT), on related chloroquinolines help in rationalizing the reactivity. dergipark.org.tr These calculations can determine the electron density at various positions on the ring, predicting that substitution is favored at sites that lead to the most stable carbocation intermediate. orientjchem.org For instance, in other quinoline systems, theoretical studies have been used to determine the most stable products by comparing the total energy and HOMO-LUMO energy gaps of potential isomers. researchgate.net
Steric Hindrance : Steric hindrance, the physical blocking of a reaction site by bulky chemical groups, also plays a critical role. mdpi.com The 2-methyl group can sterically hinder access to the C3 position, while both the chloro and methyl groups can influence the accessibility of adjacent positions on the carbocyclic ring. In reactions involving bulky electrophiles, substitution may favor less sterically crowded positions, even if they are not the most electronically activated. The interplay between steric and electronic effects means that controlling regioselectivity can be challenging, but it also offers opportunities for directed synthesis by careful choice of reagents and reaction conditions. mdpi.com For example, in nucleophilic aromatic substitution reactions (a related concept), steric hindrance around a reactive center can significantly slow down or prevent reactions from occurring.
Oxidation and Reduction Chemistry
Oxidation and reduction reactions transform functional groups within a molecule, leading to new derivatives. For 4-chloro-2-methylquinoline, these transformations can target the quinoline core, the methyl group, or other substituents, providing pathways to a diverse range of compounds.
The chemical transformation of 4-chloro-2-methylquinoline through oxidation and reduction allows for the synthesis of various derivatives with different properties and potential applications. mdpi.com
Reduction Reactions : A common transformation involves the reduction of a substituent that has been introduced onto the quinoline ring. For example, a related compound, 4-chloro-8-methylquinolin-2(1H)-one, can be converted to a 4-azido derivative via nucleophilic substitution. This azido group can then be reduced to a primary amine (an amino group). organic-chemistry.org This two-step process of substitution followed by reduction is a powerful method for installing amino groups on the quinoline scaffold.
Oxidation Reactions : The methyl group at the C2 position is susceptible to oxidation. Using appropriate oxidizing agents, it can be converted to an aldehyde (CHO) or a carboxylic acid (COOH) group. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. mdpi.com The quinoline ring itself is relatively resistant to oxidation due to its aromatic stability, but under harsh conditions, degradation can occur. The selective oxidation of the methyl group provides access to quinoline-2-carbaldehydes and quinoline-2-carboxylic acids, which are themselves versatile synthetic intermediates.
Table 1: Examples of Oxidation-Reduction Transformations on Quinoline Scaffolds This table presents generalized transformations applicable to the 4-chloro-2-methylquinoline core based on known reactivity of related compounds.
| Initial Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| -CH₃ (at C2) | Oxidation | KMnO₄, H⁺ | -COOH | mdpi.com |
| -N₃ (Azide at C4) | Reduction | H₂, Pd/C or PPh₃/H₂O | -NH₂ | organic-chemistry.org |
Coupling Reactions for Complex Molecular Architectures
The chlorine atom at the C4 position of 4-chloro-2-methylquinoline serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular structures from simple precursors.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for this purpose. researchgate.net It involves the reaction of an organohalide (like 4-chloro-2-methylquinoline) with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov
This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov For 4-chloroquinolines, the Suzuki reaction provides a direct route to 4-arylquinoline derivatives. nih.gov The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which can sometimes necessitate more active catalysts or harsher reaction conditions. researchgate.net However, modern palladium catalysts with specialized phosphine (B1218219) ligands have been developed that efficiently catalyze the coupling of aryl chlorides. researchgate.net
The general mechanism involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoline.
Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net
Other cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, are also applicable to chloroquinolines, providing access to a wide variety of functionalized products.
Table 2: Representative Suzuki-Miyaura Coupling of 4-Chloroquinoline Derivatives This table summarizes typical conditions and products for Suzuki reactions involving the C4-Cl bond on the quinoline ring.
| Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Substituted 4-chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | 4-Arylquinoline | nih.govresearchgate.net |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | 2,3,4-Triarylquinoline | researchgate.net |
| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Aryl-8-tosyloxyquinoline | researchgate.net |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
A comprehensive understanding of a chemical reaction requires analysis of its kinetics (the rate of reaction) and thermodynamics (the energy changes and equilibrium position). For the transformations of 4-chloro-2-methylquinoline, such analyses provide insight into reaction feasibility and mechanism.
Direct experimental kinetic and thermodynamic data for many reactions involving 4-chloro-2-methylquinoline hydrochloride are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on related compounds and from computational chemistry.
Kinetic Analysis : Reaction kinetics are influenced by factors such as concentration, temperature, and the activation energy (Ea) of the reaction. The activation energy represents the energy barrier that must be overcome for reactants to transform into products. In electrophilic substitutions, steric hindrance can raise the activation energy for attack at a particular site, slowing the rate of that pathway. mdpi.com Similarly, in Suzuki couplings, the oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-determining step. The bond dissociation energy of Ar-X (Aryl-Halogen) bonds increases in the order I < Br < Cl, making the activation of aryl chlorides kinetically more challenging than for bromides or iodides. researchgate.net This often requires higher temperatures or more active catalytic systems to achieve a reasonable reaction rate.
Applications in Advanced Organic Synthesis As a Building Block
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.
While direct examples involving 4-Chloro-2-methylquinoline (B1666326) hydrochloride in complex MCRs are specific, the broader class of 4-chloroquinolines and related quinoline (B57606) structures are instrumental in such transformations. A key example is the Mannich reaction, a three-component reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. Quinoline derivatives, particularly those with an activatable position, can participate in this reaction. For instance, the transformation of 4-chloro-2-methylquinoline-8-ol demonstrates the integration of the quinoline scaffold in a Mannich-type reaction to produce aminomethylated derivatives. In these reactions, the quinoline nucleus acts as the component with the active hydrogen, allowing for the introduction of an aminomethyl group, thereby creating a more complex and functionalized molecule in a single step.
The general scheme for such a reaction involves the reaction of a substituted quinoline with an amine and formaldehyde, often under mild conditions, to yield the corresponding aminomethylated quin
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and reactivity of 4-Chloro-2-methylquinoline (B1666326) hydrochloride. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.net.
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the 4-Chloro-2-methylquinoline hydrochloride molecule. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For quinoline (B57606) derivatives, the quinoline ring system is generally found to be essentially planar researchgate.net.
Table 1: Illustrative Calculated Geometrical Parameters for a Quinoline Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | C-C-Cl | 119.5 |
| C-N | 1.378 | C-N-C | 117.8 |
| C-C (ring) | 1.410 (avg) | C-C-C (ring) | 120.0 (avg) |
| C-CH₃ | 1.510 | H-C-H (methyl) | 109.5 |
Note: This data is illustrative for a quinoline derivative and not specific to this compound.
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity libretexts.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule researchgate.net. For a similar molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer dergipark.org.tr.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Chloroquinoline Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.98 |
| HOMO-LUMO Gap | 4.87 |
Note: This data is illustrative and based on typical values for chloroquinoline derivatives.
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the chemical reactivity of this compound. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity rsc.org.
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.
Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer.
Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between a donor and an acceptor.
The chemical reactivity of the compound can also be explored through the analysis of the molecular electrostatic potential (MESP) surface. The MESP map illustrates the charge distribution within the molecule and helps to identify the regions that are prone to electrophilic and nucleophilic attack bhu.ac.in.
The stability and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents on the properties of this compound mdpi.com.
Solvents can affect the stability of different tautomers or conformers to varying extents, potentially altering the preferred form in solution mdpi.com. For instance, polar solvents are known to stabilize more polar tautomers. Furthermore, solvent effects can influence the energy barriers of reaction pathways, thereby affecting reaction rates. The inactivation of certain catalysts by organic co-solvents highlights the importance of considering the solvent environment in chemical processes nih.gov.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that focuses on the interactions between the HOMO of one molecule and the LUMO of another wikipedia.org. This theory is instrumental in explaining the outcomes of many chemical reactions, particularly pericyclic reactions fiveable.me.
FMO theory provides a framework for understanding and predicting the pathways and regioselectivity of chemical reactions. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key determinant of the reaction's feasibility and outcome libretexts.org.
In the case of 4-Chloro-2-methylquinoline, the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is an effective leaving group. FMO theory can be used to explain the observed regioselectivity of these reactions. DFT calculations on similar 2,4-dichloroquinazoline precursors have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack mdpi.com. This theoretical finding aligns with experimental observations where nucleophilic substitution occurs preferentially at the C4 position mdpi.comnih.gov. By analyzing the distribution and energies of the frontier orbitals, FMO theory can elucidate why certain reaction pathways are favored over others, providing valuable insights for synthetic chemists.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior by identifying regions that are rich or deficient in electrons.
In MEP analysis, different colors are used to represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density or positive potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For this compound, the MEP surface would reveal key reactive sites. The nitrogen atom in the quinoline ring, even when protonated in the hydrochloride salt, and the chlorine atom are expected to be regions of significant electrostatic potential. A study involving DFT computations on isosteres synthesized from 4-chloro-2-methylquinolines highlights the utility of MEP in understanding molecular interactions uss.cl. The analysis helps in predicting how the molecule will interact with biological receptors or other reactants. The most negative potential sites are anticipated around the electronegative chlorine atom, indicating its role in forming intermolecular interactions. Conversely, the positive potential is generally located around the hydrogen atoms of the methyl group and the quinoline ring, as well as the hydrogen of the hydrochloride moiety.
Table 1: Representative MEP Surface Color Coding and Interpretation
| Color Region | Electrostatic Potential Value | Interpretation |
|---|---|---|
| Red | Most Negative | High electron density; site for electrophilic attack |
| Blue | Most Positive | Low electron density; site for nucleophilic attack |
| Green | Intermediate | Near-zero potential; relatively neutral region |
| Yellow | Moderately Negative | Moderate electron density |
| Light Blue | Moderately Positive | Moderate electron deficiency |
Atomic Charge Distribution Studies
Atomic charge distribution analysis provides quantitative insight into the localization of electronic charge on the individual atoms within a molecule. This information is fundamental to understanding a molecule's chemical reactivity, dipole moment, and intermolecular interaction capabilities. One of the most common methods for calculating atomic charges is the Mulliken population analysis, which partitions the total electron population among the atoms.
These studies help predict the ability of a molecule to form donor-acceptor pairs, which is crucial for receptor binding and other non-covalent interactions rsc.org. For this compound, a charge distribution analysis would likely show a significant negative charge on the nitrogen and chlorine atoms due to their high electronegativity. The proton associated with the hydrochloride salt would carry a strong positive charge, and the nitrogen atom it is bonded to would become a center of positive potential. The carbon atoms in the quinoline ring would exhibit varying charges depending on their position and the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine (C4) would be expected to have a partial positive charge, making it a potential site for nucleophilic substitution.
Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Position | Hypothetical Charge (a.u.) | Implication |
|---|---|---|---|
| Cl | C4 | -0.25 | Electronegative site, influences reactivity |
| N | Ring | -0.40 (in parent) | Becomes protonated, site of positive potential |
| C2 | Ring | +0.15 | Influenced by adjacent N and methyl group |
| C4 | Ring | +0.20 | Electrophilic center, susceptible to nucleophilic attack |
| H (N-H) | Hydrochloride | +0.50 | Highly acidic proton, key for H-bonding |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating these properties and comparing them with experimental data, researchers can validate the computed molecular structure and gain a detailed understanding of the vibrational modes and electronic environment of the nuclei.
For compounds like this compound, theoretical calculations are performed on the optimized molecular geometry. Studies on similar chloroquinoline derivatives have shown a strong correlation between calculated and experimental spectroscopic data when using appropriate levels of theory, such as the B3LYP method with a 6-311++G(d,p) basis set researchgate.net.
Vibrational Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. The assignments of specific vibrational modes (e.g., C-H stretching, C=N stretching, C-Cl stretching) to the observed peaks in experimental FT-IR and Raman spectra are greatly facilitated by these predictions.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. The predicted chemical shifts are then compared to experimental values, typically showing a linear correlation. This comparison helps in the unambiguous assignment of signals in the experimental NMR spectra to specific atoms in the molecule.
Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3080 | 3075 | Aromatic C-H Stretch |
| ν2 | 2950 | 2945 | Methyl C-H Stretch |
| ν3 | 1610 | 1605 | C=C Ring Stretch |
| ν4 | 1550 | 1548 | C=N Ring Stretch |
| ν5 | 780 | 775 | C-Cl Stretch |
Table 4: Illustrative Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C2 | 158.5 | 159.0 |
| C3 | 121.0 | 121.5 |
| C4 | 142.0 | 142.8 |
| C4a | 148.5 | 149.2 |
| C5 | 128.0 | 128.3 |
This strong agreement between predicted and observed spectra confirms the accuracy of the computed molecular structure and provides a detailed electronic and vibrational picture of this compound.
Advanced Characterization Methodologies for Synthetic Products and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For "4-Chloro-2-methylquinoline hydrochloride," both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multidimensional techniques, are employed to map the complete molecular framework. The hydrochloride form of the compound means the quinoline (B57606) nitrogen is protonated, which influences the chemical shifts of nearby nuclei, particularly in the heterocyclic ring.
Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system and the aliphatic protons of the methyl group.
The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for the five protons on the fused ring system. The single proton on the pyridine ring (H-3) is expected to appear as a singlet, as it has no adjacent proton neighbors. The four protons on the benzene ring (H-5, H-6, H-7, and H-8) would present as a more complex set of multiplets. Typically, H-5 and H-8 appear as doublets due to coupling with their single ortho neighbors, while H-6 and H-7 appear as multiplets (often resembling triplets or doublet of doublets) from coupling to their two ortho neighbors. The methyl group protons (at C-2) would appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).
Due to the protonation of the quinoline nitrogen to form the hydrochloride salt, the adjacent protons (especially H-3 and H-8) would experience deshielding and shift further downfield compared to the free base. researchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-methylquinoline (B1666326)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | ~2.7 | Singlet | N/A |
| H-3 | ~7.3 | Singlet | N/A |
| H-5 | ~8.1 | Doublet | ~8.5 |
| H-6 | ~7.6 | Multiplet | ortho, meta |
| H-7 | ~7.8 | Multiplet | ortho, meta |
| H-8 | ~8.0 | Doublet | ~8.5 |
Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of "this compound," ten distinct signals are expected, corresponding to the ten carbon atoms of the quinoline core and the methyl substituent.
The chemical shifts are influenced by the electronic environment. The carbon atom attached to the chlorine (C-4) and those adjacent to the nitrogen atom (C-2 and C-8a) are significantly affected. Aromatic carbons typically resonate in the δ 120-150 ppm range. The C-4 carbon, being attached to the electronegative chlorine atom, would appear in this region, as would the bridgehead carbon C-4a. The C-2 carbon, bonded to the nitrogen, is also found significantly downfield. The methyl carbon (C-11) is characteristically found in the upfield aliphatic region (δ ~20-25 ppm). publish.csiro.aulibretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-methylquinoline
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~159 |
| C-3 | ~122 |
| C-4 | ~143 |
| C-4a | ~149 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~148 |
| CH₃ | ~25 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. oregonstate.edu For "this compound," a COSY spectrum would show correlations between adjacent protons on the benzene ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity in the aromatic system. The absence of cross-peaks for the H-3 and methyl protons would confirm they are isolated from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). oregonstate.edu It allows for the definitive assignment of each protonated carbon by correlating the known ¹H signals to their attached ¹³C partners. For instance, the proton signal at ~2.7 ppm would correlate to the carbon signal at ~25 ppm, assigning both to the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. oregonstate.edu It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the methyl protons would show an HMBC correlation to the C-2 and C-3 carbons, confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. chemicalbook.comrsc.org A NOESY spectrum could show a correlation between the C-2 methyl protons and the H-3 proton, providing evidence of their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For "this compound," MS is used to confirm the molecular weight and to study its fragmentation pattern, which provides structural clues. The molecular formula is C₁₀H₈ClN, giving a molecular weight of approximately 177.63 g/mol for the free base.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. Due to the natural isotopic abundance of chlorine, an (M+2)⁺˙ peak at m/z 179 would also be present with an intensity of approximately one-third that of the M⁺˙ peak, which is a characteristic signature for a monochlorinated compound.
The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for chloroquinolines involve the loss of a chlorine radical (Cl·) or hydrogen chloride (HCl). researchgate.net Key fragmentation steps may include:
Loss of a chlorine atom from the molecular ion to give a fragment at m/z 142.
Loss of a hydrogen cyanide (HCN) molecule from the quinoline ring structure, a characteristic fragmentation for nitrogen-containing heterocycles.
Retro-Diels-Alder type reactions within the heterocyclic ring can also occur.
Interactive Data Table: Expected Mass Spectrometry Peaks for 4-Chloro-2-methylquinoline
| m/z | Ion/Fragment | Interpretation |
| 179 | [M+2]⁺˙ | Isotope peak confirming presence of one Chlorine atom |
| 177 | [M]⁺˙ | Molecular Ion |
| 142 | [M - Cl]⁺ | Loss of a Chlorine radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present in the compound.
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system typically produce a series of sharp bands in the 1450–1650 cm⁻¹ region.
C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond stretch is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.
Ring Vibrations: The breathing and puckering modes of the entire quinoline ring system give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
N-H⁺ Vibrations: In the hydrochloride salt, the protonated nitrogen (N-H⁺) would give rise to a broad stretching band in the 2400-2800 cm⁻¹ region.
Interactive Data Table: Key Vibrational Modes for 4-Chloro-2-methylquinoline
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H⁺ Stretch (in hydrochloride) | 2400 - 2800 (broad) | IR |
| C=C / C=N Ring Stretch | 1450 - 1650 | IR, Raman |
| C-Cl Stretch | 700 - 800 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and information about the intermolecular interactions of "this compound" in the solid state.
Planarity: The quinoline ring system would be largely planar.
Hydrogen Bonding: The protonated quinolinium nitrogen (N-H⁺) would act as a hydrogen bond donor, forming a strong hydrogen bond with the chloride anion (Cl⁻). This interaction is a defining feature of the hydrochloride salt's crystal lattice.
The precise arrangement of molecules would determine the crystal system and space group, providing a complete picture of the solid-state architecture.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for the quantitative analysis of its reaction mixtures. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For quinoline derivatives, reversed-phase HPLC is commonly employed.
In a typical HPLC analysis of a synthetic product like this compound, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is often achieved on a C18 column, which contains a nonpolar stationary phase. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, the composition of which can be adjusted to optimize the separation of the target compound from any impurities or byproducts.
The detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength, allowing for the identification and quantification of each component. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling quantitative analysis. This is crucial for determining the yield of a reaction and the purity of the final product.
Below is an illustrative data table outlining typical parameters and results for the HPLC analysis of a this compound sample.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | 7.8 min (Hypothetical) |
| Purity Assay | >99% (Based on peak area) |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This method provides a crucial verification of the compound's elemental composition and is a standard procedure for characterizing newly synthesized molecules.
The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the substance is combusted in a high-temperature furnace. The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then reduced to nitrogen gas. These resulting gases are separated and quantified by a detector, typically using thermal conductivity measurements.
The experimental mass percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula of this compound, which is C₁₀H₉Cl₂N. nih.gov A close agreement between the experimental and theoretical values, generally within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with other analytical methods, such as spectroscopy, for unambiguous structure elucidation. mdpi.com
The theoretical elemental composition of this compound is calculated as follows:
Molecular Formula: C₁₀H₉Cl₂N
Molecular Weight: 214.09 g/mol nih.gov
Carbon (C): (10 * 12.01) / 214.09 * 100% = 56.11%
Hydrogen (H): (9 * 1.01) / 214.09 * 100% = 4.24%
Nitrogen (N): (1 * 14.01) / 214.09 * 100% = 6.54%
The following table presents a comparison of the theoretical and hypothetical experimental results from a CHN analysis of this compound.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon | 56.11 | 56.05 |
| Hydrogen | 4.24 | 4.28 |
| Nitrogen | 6.54 | 6.51 |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2-methylquinoline hydrochloride in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to mitigate airborne exposure, and use personal protective equipment (PPE) including gloves and lab coats. Emergency showers and eye wash stations must be accessible. Contaminated clothing should be removed immediately and decontaminated using specialized training protocols. Avoid ingestion, inhalation, or skin contact by adhering to strict hygiene practices (e.g., no eating in labs, thorough handwashing) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Perform multi-technique characterization:
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–850 cm⁻¹, aromatic C-H vibrations) .
- NMR Spectroscopy : Use ¹H NMR (e.g., methyl proton signals at δ 2.5–3.0 ppm) and ¹³C NMR (quinoline ring carbons at δ 120–150 ppm) for structural elucidation .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., base peak at m/z 177.62 for the free base) and fragmentation patterns .
Q. What synthetic routes are reported for this compound derivatives?
- Methodological Answer : Common methods include:
- Friedel-Crafts Alkylation : React 2-methylquinoline with chlorinating agents (e.g., POCl₃) under controlled conditions .
- Cyclization of Substituted Anilines : Use Vilsmeier-Haack conditions for quinoline ring formation, followed by hydrochloride salt precipitation .
- Purification : Recrystallize from ethanol/water mixtures to achieve >97% purity .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved when characterizing novel quinoline derivatives?
- Methodological Answer : Cross-validate results using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. chloro group orientation) .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity .
- Literature Comparison : Benchmark melting points (e.g., mp 183–187°C for analogous compounds) against reported values .
Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Catalysis : Use KI to facilitate chloride displacement in quinolines .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : The quinoline scaffold is modified to develop bioactive agents:
- Antimalarial Agents : Introduce aminoalkyl side chains to mimic chloroquine derivatives .
- Kinase Inhibitors : Functionalize the 2-methyl and 4-chloro positions to enhance target binding (e.g., JAK2/STAT3 pathways) .
- SAR Studies : Systematic substitution at the 6-position (e.g., carboxylic acid derivatives) to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
